Thiosemicarbazide
Overview
Description
Thiosemicarbazide is a chemical compound with the formula H2NC(S)NHNH2 . It is a white, odorless solid and is related to thiourea (H2NC(S)NH2) by the insertion of an NH center . They are commonly used as ligands for transition metals . Many thiosemicarbazides are known .
Synthesis Analysis
Thiosemicarbazides are usually obtained by the condensation of a thiosemicarbazide with an aldehyde or ketone . In the context of biological activity, complexes of thiosemicarbazides with various metals seem to be of particular interest .
Molecular Structure Analysis
According to X-ray crystallography, the CSN3 core of the molecule is planar as are the three H’s nearest the thiocarbonyl group . The molecular structures of the investigated thiosemicarbazides were confirmed and characterized by spectroscopic analysis .
Chemical Reactions Analysis
Thiosemicarbazides are precursors to thiosemicarbazones . They are also precursors to heterocycles . Formylation of thiosemicarbazide provides access to triazole .
Physical And Chemical Properties Analysis
Thiosemicarbazide has a molar mass of 91.13 g·mol−1 and appears as a white solid . It has a density of 1.465 g/cm3 and a melting point of 183 °C .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Thiosemicarbazide, focusing on eight unique fields:
Antimicrobial Applications
Thiosemicarbazide and its derivatives have shown significant antimicrobial properties. Research has demonstrated their effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds work by interfering with bacterial cell wall synthesis and protein function, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiosemicarbazide derivatives have been extensively studied for their anticancer activities. They exhibit cytotoxic effects against various cancer cell lines, such as HeLa and U87. These compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting carbonic anhydrase IX, an enzyme involved in tumor growth and survival .
Antioxidant Activity
Thiosemicarbazide compounds possess strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. They act as free radical scavengers, reducing oxidative damage in cells. This activity is particularly beneficial in conditions like neurodegenerative diseases and chronic inflammation .
Nematocidal Potential
Research has shown that thiosemicarbazide derivatives have nematocidal properties, making them effective against parasitic nematodes. These compounds disrupt the metabolic processes of nematodes, leading to their death. This application is particularly valuable in agriculture for controlling nematode infestations in crops .
Herbicide Development
Thiosemicarbazide is used as an intermediate in the synthesis of herbicides. These compounds inhibit the growth of unwanted plants by interfering with their metabolic pathways. This application is essential for maintaining crop health and increasing agricultural productivity .
Photographic Industry
In the photographic industry, thiosemicarbazide is utilized as a reagent for detecting ketones and certain metals. Its ability to form stable complexes with these substances makes it valuable in developing photographic materials and processes .
Carbonic Anhydrase Inhibition
Thiosemicarbazide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including respiration and acid-base balance. Inhibiting this enzyme has therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of cancer .
Optical and Photonic Applications
Thiosemicarbazide-based compounds are being explored for their non-linear optical properties. These materials are used in electro-optic switches, laser frequency conversion, and optical data storage. Their ability to modulate light makes them valuable in advanced optical and photonic technologies .
Mechanism of Action
Target of Action
Thiosemicarbazide derivatives have been recognized for their expansive range of biological activities, particularly in enhancing therapeutic anticancer effects . They have been found to target carbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in maintaining pH and fluid balance in the body, making them potential targets for various therapeutic interventions .
Mode of Action
The mode of action of thiosemicarbazide derivatives involves their interaction with their targets, leading to changes in cellular processes. For instance, thiosemicarbazide derivatives have been found to inhibit the activity of carbonic anhydrases, thereby disrupting the balance of pH and fluid in the body . This disruption can lead to the death of cancer cells, which are particularly sensitive to changes in their microenvironment .
Biochemical Pathways
Thiosemicarbazide derivatives affect various biochemical pathways. For instance, they have been found to inhibit the activity of carbonic anhydrases, which play a crucial role in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition disrupts the balance of pH and fluid in the body, affecting various downstream effects such as cell proliferation and survival .
Result of Action
The result of thiosemicarbazide action is primarily seen in its anticancer effects. It has been found to exhibit potent cytotoxic activity against various cancer cell lines . For instance, certain thiosemicarbazide derivatives have shown significant anticancer effects, with IC50 values indicating potent cytotoxic activity against U87 and HeLa cancer cell lines . These compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Action Environment
The action of thiosemicarbazide derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of these compounds, as their primary targets, carbonic anhydrases, play a crucial role in maintaining pH balance . Additionally, factors such as temperature and presence of other molecules can also influence the stability and efficacy of these compounds .
: New Thiosemicarbazide Derivatives with Multidirectional Biological Action : Synthesis, biological evaluation and molecular docking studies of novel 1,3,4-thiadiazoles as potential anticancer agents and human carbonic anhydrase inhibitors : Synthesis and biological evaluation of thiosemicarbazone derivatives
Safety and Hazards
Future Directions
Thiosemicarbazide and its derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties . This suggests that there is potential for future research in this field .
properties
IUPAC Name |
aminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIZMBXBAOCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3S | |
Record name | THIOSEMICARBAZIDE | |
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Related CAS |
4346-94-5 (mono-hydrochloride) | |
Record name | 1-Amino-2-thiourea | |
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DSSTOX Substance ID |
DTXSID9021346 | |
Record name | Thiosemicarbazide | |
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Molecular Weight |
91.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
THIOSEMICARBAZIDE is a white crystalline powder and is odorless. This material is used as a reagent for ketones and certain metals, for photography and as a rodenticide. It is also effective for control of bacterial leaf blight of rice. Not a registered pesticide in the U.S. It is a chemical intermediate for herbicides and a reagent for detection of metals. (EPA, 1998), White, odorless solid; [Hawley] Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | THIOSEMICARBAZIDE | |
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Record name | Thiosemicarbazide | |
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Solubility |
In water, 1./0X10+4 mg/L at 20 °C, Very soluble in water, Soluble in water or alcohol, Very soluble in ethanol | |
Record name | 1-AMINO-2-THIOUREA | |
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Vapor Pressure |
0.33 [mmHg] | |
Record name | Thiosemicarbazide | |
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Mechanism of Action |
Glutamic acid decarboxylase activity in mouse brain homogenates was reduced after pretreatment with thiosemicarbazide. | |
Record name | 1-AMINO-2-THIOUREA | |
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Product Name |
Thiosemicarbazide | |
Color/Form |
White crystalline powder, Long needles from water | |
CAS RN |
79-19-6 | |
Record name | THIOSEMICARBAZIDE | |
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Record name | Thiosemicarbazide | |
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Record name | Thiosemicarbazide | |
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Record name | Thiosemicarbazide | |
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Record name | Thiosemicarbazide | |
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Record name | THIOSEMICARBAZIDE | |
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Record name | 1-AMINO-2-THIOUREA | |
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Melting Point |
356 to 363 °F (EPA, 1998), 183 °C | |
Record name | THIOSEMICARBAZIDE | |
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Record name | 1-AMINO-2-THIOUREA | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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